Azepane-1-sulfonyl Chloride: A Technical Guide to Structure, Synthesis, and Application
Azepane-1-sulfonyl Chloride: A Technical Guide to Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Azepane-1-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure combines a flexible seven-membered azacycloheptane (azepane) ring with a highly electrophilic sulfonyl chloride moiety. This unique combination makes it a valuable building block for introducing the azepane-1-sulfonyl group into molecules, a common strategy in the design of bioactive compounds and drug candidates. This guide provides a detailed examination of its structure, a representative synthesis protocol, and its applications in drug discovery.
Core Structure and Conformational Analysis
Azepane-1-sulfonyl chloride consists of a saturated seven-membered azepane ring where the nitrogen atom is directly bonded to the sulfur atom of a sulfonyl chloride group (-SO₂Cl).
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Azepane Ring: The azepane ring is a non-planar, flexible seven-membered heterocycle. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives like azepane exist as a dynamic equilibrium of several low-energy conformations, primarily twist-chair and chair forms. The twist-chair conformation is generally considered the most stable. The presence of the bulky and electronegative sulfonyl chloride group on the nitrogen atom influences this conformational equilibrium and the reactivity of the ring.
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Sulfonyl Chloride Group: The geometry around the sulfur atom is approximately tetrahedral. The sulfur is bonded to two oxygen atoms, one chlorine atom, and the nitrogen of the azepane ring. The S-Cl bond is highly polarized and susceptible to nucleophilic attack, making the compound a potent sulfonating agent for the synthesis of sulfonamides.
Physicochemical and Spectroscopic Data
The quantitative data for azepane-1-sulfonyl chloride are summarized in the table below. While experimental spectra for this specific commercial reagent are not widely published, the expected characteristics based on analogous structures are provided.
| Property | Data / Expected Value |
| Molecular Formula | C₆H₁₂ClNO₂S |
| Molecular Weight | 197.68 g/mol [1][2] |
| Physical Form | Solid[1][2] |
| CAS Number | 41483-72-1[3] |
| SMILES | ClS(=O)(=O)N1CCCCCC1[1][2] |
| InChI Key | XLZNMEMFFRNANZ-UHFFFAOYSA-N[1][2] |
| ¹H NMR (Expected) | Two broad multiplets are expected: δ ≈ 3.5-3.7 ppm (4H, -CH₂-N-SO₂-) and δ ≈ 1.6-1.9 ppm (8H, remaining -CH₂- groups). The protons alpha to the nitrogen are deshielded by the electron-withdrawing sulfonyl group. |
| ¹³C NMR (Expected) | Three signals are expected: δ ≈ 50-55 ppm (-CH₂-N-SO₂-), and two signals in the range δ ≈ 25-30 ppm for the other ring carbons. |
| IR Spectroscopy (Expected) | Strong, characteristic asymmetric and symmetric stretching bands for the S=O bond are expected at approximately 1370-1410 cm⁻¹ and 1165-1205 cm⁻¹, respectively[4]. C-H stretching bands from the alkane ring are expected around 2800-3000 cm⁻¹[4]. |
Experimental Protocols
While azepane-1-sulfonyl chloride is commercially available, a representative protocol for its synthesis from azepane and sulfuryl chloride is detailed below. This method is based on standard procedures for the preparation of N-sulfonyl chlorides from secondary amines.
Synthesis of Azepane-1-sulfonyl Chloride
Materials:
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Azepane (1.0 equivalent)
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Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents)
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Triethylamine (Et₃N) (1.2 equivalents)
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Anhydrous dichloromethane (DCM)
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Nitrogen or Argon gas supply
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Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with azepane (1.0 equiv.) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
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Base Addition: Triethylamine (1.2 equiv.) is added to the stirred solution. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
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Reagent Addition: Sulfuryl chloride (1.1 equiv.) dissolved in a small amount of anhydrous DCM is added dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes. The internal temperature should be maintained at 0-5 °C during the addition.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
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Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the consumption of the starting azepane is complete.
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Work-up: The reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted once more with DCM.
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Purification: The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Reactivity and Applications in Drug Development
Azepane-1-sulfonyl chloride is a key electrophilic reagent for the synthesis of N-substituted azepane sulfonamides. The sulfonamide functional group is a crucial pharmacophore in a wide range of therapeutic agents due to its ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to form key hydrogen bonds with biological targets.
Logical Relationship: Synthesis of Azepane Sulfonamides
